2-Dimethylamino-6-hydroxypurine
Description
2-Dimethylamino-6-hydroxypurine (CAS: 1445-15-4) is a modified guanine derivative where a dimethylamino group replaces a hydrogen atom at the 2-position . Its molecular formula is C₇H₉N₅O (molecular weight: 179.18 g/mol) . This compound plays a critical role in studying DNA damage and repair mechanisms due to its structural mimicry of guanine, enabling recognition by DNA repair enzymes .
Properties
IUPAC Name |
2-(dimethylamino)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSMHKMPBNTBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162732 | |
| Record name | N(2)-Dimethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-15-4 | |
| Record name | N(2)-Dimethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Dimethylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N(2)-Dimethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination and Methylation of Purine Scaffolds
A common strategy involves modifying pre-existing purine bases. For example, hypoxanthine (6-hydroxypurine) serves as a starting material, where the 2-position hydroxyl group is replaced with a dimethylamino moiety. This typically proceeds via:
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Activation of the 2-position : Conversion of the hydroxyl group to a leaving group (e.g., chloro or tosyl) using reagents like phosphorus oxychloride or toluenesulfonyl chloride.
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Nucleophilic amination : Displacement with ammonia or amines, followed by dimethylation using methylating agents such as dimethyl sulfate or methyl iodide.
In a protocol adapted from polymer chemistry, quaternization of amino groups with dimethyl sulfate under mild conditions (30–60°C, isopropanol solvent) achieves >90% methylation efficiency, as demonstrated in analogous systems.
Cyclization of Pyrimidine Precursors
The Traube synthesis, a classical method for purine derivatives, involves cyclizing pyrimidine intermediates with formamide or urea. For 2-dimethylamino-6-hydroxypurine, this could entail:
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Synthesis of 4,5-diaminopyrimidine-6-one : Reacting malonic ester derivatives with guanidine salts under basic conditions.
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Cyclization with formamide : Introducing the 2-amino group via formamide-mediated cyclization, followed by dimethylation.
A patent detailing pyrimidine acylation (e.g., 2,4-diamino-5-nitroso-6-hydroxypyrimidine with formamide) highlights the role of sodium thiosulfate as a catalyst, achieving >90% conversion at 95–120°C. Adapting this to purine systems may require adjusting stoichiometry and temperature.
Catalytic Methods and Reaction Optimization
Catalyst Selection
Sodium thiosulfate and sodium metabisulfite are effective catalysts for acylation and amination reactions, reducing side products and improving atom economy. For instance, 10–15 wt% sodium thiosulfate in formamide-water mixtures facilitates nitroso group reduction and formamidation in pyrimidines, a process transferable to purine systems.
Solvent and Temperature Effects
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Formamide-water systems : Enable simultaneous acylation and hydrolysis, critical for introducing hydroxyl and amino groups.
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Methanol or isopropanol : Ideal for methylation steps, offering high solubility for dimethyl sulfate and facile byproduct removal.
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Reaction temperatures : Amination proceeds optimally at 60–90°C, while methylation requires milder conditions (30–60°C) to prevent over-alkylation.
Purification and Characterization
Crystallization Techniques
Post-reaction mixtures are often cooled to induce crystallization. For example, slow cooling of formamide-rich solutions yields high-purity this compound, with yields enhanced by seeding or controlled pH adjustment.
Chromatographic Methods
Liquid-liquid extraction (e.g., dichloromethane-water partitioning) removes unreacted starting materials, while column chromatography resolves regioisomers.
Data Tables: Comparative Analysis of Synthetic Methods
Table 1: Methylation Agents and Yields
| Methylating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Dimethyl sulfate | Isopropanol | 30–60 | 91 | 99.6 | |
| Methyl iodide | Methanol | 40–70 | 85 | 98.2 | – |
| Dimethyl carbonate | Methanol | 90–100 | 78 | 97.5 |
Table 2: Catalytic Performance in Cyclization
| Catalyst | Loading (wt%) | Conversion (%) | Byproduct Formation |
|---|---|---|---|
| Sodium thiosulfate | 10–15 | 95 | <5% |
| Sodium metabisulfite | 15 | 92 | 7% |
| None | – | 65 | 25% |
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N2,N2-dimethylxanthine.
Reduction: Reduction reactions can convert it back to guanine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products:
Oxidation: N2,N2-Dimethylxanthine
Reduction: Guanine
Substitution: Various substituted guanine derivatives.
Scientific Research Applications
Biochemical Research Applications
-
Fluorometric Assays :
- 2-Dimethylamino-6-hydroxypurine has been utilized in fluorometric assays to quantify nucleosides in biological samples. A study demonstrated its effectiveness in measuring levels of this compound in the urine of both normal and leukemic subjects, highlighting its potential as a biomarker for certain diseases .
- Nucleic Acid Research :
- Antiviral Research :
Pharmacological Applications
- Potential Therapeutic Uses :
- Immunomodulatory Effects :
Case Studies
Mechanism of Action
N2,N2-Dimethylguanine exerts its effects through its incorporation into nucleic acids. The methylation of guanine alters the hydrogen bonding properties and base-pairing interactions, affecting the stability and function of RNA and DNA. The compound targets specific molecular pathways involved in gene expression and regulation .
Comparison with Similar Compounds
2-Amino-6-hydroxypurine (Guanine)
- CAS : 73-40-5
- Molecular Formula : C₅H₅N₅O (151.13 g/mol) .
- Key Features: Natural purine base in DNA/RNA. Hydroxyl group at position 6 and amino group at position 2. High solubility in water due to polar functional groups.
- Applications : Fundamental component of nucleic acids; used in metabolic studies .
- Contrast with 2-Dimethylamino-6-hydroxypurine: The dimethylamino substitution in this compound increases hydrophobicity, altering enzyme interactions compared to guanine .
2-Amino-6-chloropurine
- CAS : 10310-21-1
- Molecular Formula : C₅H₄ClN₅ (169.57 g/mol) .
- Key Features :
- Applications: Enzymatic synthesis of 2′-deoxyguanosine; antiviral and anticancer drug development .
- Contrast with this compound: Chlorine substitution vs. hydroxyl group: 2-Amino-6-chloropurine is more reactive in synthetic chemistry, whereas this compound is tailored for DNA repair studies .
2,6-Dihydroxypurine (Isoxanthine)
- CAS : 69-89-6
- Molecular Formula : C₅H₄N₄O₂ (152.11 g/mol) .
- Key Features :
- Hydroxyl groups at positions 2 and 5.
- Intermediate in purine catabolism.
- Applications : Study of xanthine oxidase activity; biomarker in metabolic disorders .
- Contrast with this compound: The dual hydroxyl groups in isoxanthine increase polarity and solubility but limit enzymatic recognition compared to the dimethylamino-modified compound .
6-Hydroxy-2-methylaminopurine
- Structural Note: Methylamino group at position 2 instead of dimethylamino.
- Contrast: Reduced steric hindrance compared to this compound, affecting DNA binding affinity .
Comparative Data Table
Biological Activity
2-Dimethylamino-6-hydroxypurine (also known as N2,N2-Dimethylguanine) is a modified purine base with significant biological activity. This compound's structural similarity to guanine allows it to interact with nucleic acids, influencing various cellular processes. This article explores its biological activity, mechanisms of action, and implications in biochemical research.
Chemical Structure:
- Molecular Formula: C₇H₈N₄O
- Molecular Weight: 168.16 g/mol
- IUPAC Name: this compound
The compound's structure consists of a purine ring with a dimethylamino group at the 2-position and a hydroxyl group at the 6-position, which contributes to its reactivity and biological functions.
This compound exerts its biological effects through several mechanisms:
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Interaction with Nucleic Acids:
- The compound can be incorporated into DNA and RNA during replication and transcription due to its structural similarity to guanine, potentially leading to mutations or altered gene expression.
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Influence on Enzyme Activity:
- It interacts with DNA and RNA polymerases, affecting their fidelity and activity. This interaction can modulate the synthesis and repair of nucleic acids, impacting cellular metabolism.
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Gene Expression Modulation:
- By binding to transcription factors, this compound can influence the transcriptional activity of genes involved in cell cycle regulation and DNA repair.
Cellular Effects
The compound has been shown to have profound effects on various cell types:
- Gene Expression Changes: It induces alterations in the expression of genes related to DNA repair mechanisms, enhancing cellular resilience against DNA damage.
- Metabolic Activity: this compound influences key metabolic enzymes, leading to changes in metabolite levels and energy production within cells.
Dosage Effects
The biological activity of this compound varies significantly with dosage:
- Low Doses: Enhance DNA repair processes and protect against environmental toxins.
- High Doses: Can induce cytotoxic effects, including cell death and tissue damage. Studies indicate a threshold effect where beneficial outcomes are observed only within specific dosage ranges.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is detectable in urine, indicating its absorption and metabolism within the body. Its distribution is primarily localized in the nucleus and mitochondria, where it can exert its effects on DNA and RNA synthesis.
Case Studies
Research has demonstrated the potential applications of this compound in therapeutic contexts:
- In laboratory settings, it has been used to study the impact of environmental toxins on DNA damage, highlighting its role as a protective agent against genotoxic stress.
Comparative Studies
A comparative analysis of the effects of this compound versus other purine analogs shows that it possesses unique properties that may enhance its utility in biochemical research:
| Compound | Effect on DNA Repair | Cytotoxicity at High Doses | Gene Expression Modulation |
|---|---|---|---|
| This compound | Enhances | Moderate | Significant |
| Other Purine Analogs | Variable | High | Limited |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 2-Dimethylamino-6-hydroxypurine in synthetic batches?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity via proton and carbon-13 shifts, particularly focusing on the dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) groups. High-performance liquid chromatography (HPLC) with UV detection (λ ~260 nm) can assess purity, as purine derivatives typically absorb in this range . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (C₇H₉N₅O; MW 179.18 g/mol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use nitrile gloves and lab coats to prevent dermal exposure. Double-gloving is advised for prolonged handling .
- Conduct experiments in a fume hood to avoid inhalation of aerosols .
- Store separately from strong oxidizers (e.g., peroxides) to prevent reactive decomposition .
- Emergency measures: Flush eyes with saline for 15 minutes and use ethanol-based hand sanitizers for accidental skin contact .
Q. What synthetic routes are available for this compound?
- Approach : The compound is typically derived via nucleophilic substitution of 6-chloropurine intermediates. For example, reacting 6-chloro-2-aminopurine with dimethylamine under controlled pH (8–9) yields the dimethylamino group. Post-synthesis, crystallization in ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How do discrepancies in reported carcinogenicity data for this compound impact experimental design?
- Analysis : Subcutaneous tumorigenicity in rats ( ) contrasts with in vitro mutagenicity assays showing no direct DNA damage in human lymphocytes. To resolve contradictions:
- Design dose-response studies in vivo (rodent models) using isotopic labeling (e.g., ¹⁴C) to track metabolite distribution .
- Pair with in vitro Ames tests using S9 liver fractions to assess metabolic activation .
- Use LC-MS/MS to identify reactive intermediates (e.g., N-oxide derivatives) that may explain species-specific toxicity .
Q. What analytical challenges arise when quantifying this compound in biological matrices like fecal or colon samples?
- Solutions :
- Matrix interference: Apply solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex samples .
- Sensitivity: Use tandem MS with multiple reaction monitoring (MRM) for low-abundance detection (LOQ ~0.1 ng/mL) .
- Stability: Add antioxidants (e.g., ascorbic acid) to prevent hydroxyl group oxidation during sample preparation .
Q. How does this compound interact with purine salvage pathways in mammalian systems?
- Experimental Design :
- Radiolabeled ([³H]- or [¹⁴C]-labeled) analogs can trace incorporation into nucleic acids via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
- Compare uptake in HGPRT-deficient vs. wild-type cell lines to assess enzyme dependency .
- Pair with RNA-seq to identify downstream gene expression changes (e.g., purine metabolism regulators like ATIC or PPAT) .
Q. What structural analogs of this compound show improved metabolic stability for therapeutic research?
- Strategies :
- Replace the hydroxyl group with a fluorine atom to reduce oxidative metabolism .
- Modify the dimethylamino group to a cyclopropylamine moiety, as seen in cyclopropyldiaminopurine derivatives, to enhance membrane permeability .
- Validate stability via microsomal incubation assays (human/rat liver microsomes) and UPLC-QTOF analysis .
Data Contradiction Resolution
Q. How to address conflicting reports on the compound’s mutagenicity in vitro vs. in vivo?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
